2',3',5'-Tri-O-acetylguanosine

Analytical Chemistry Quality Control Chromatography

2',3',5'-Tri-O-acetylguanosine (CAS 6979-94-8) is a per-acetylated guanosine derivative designed for orthogonal protection in nucleoside synthesis. Its acetyl groups are selectively removable under base-labile conditions, preserving other base-sensitive protecting groups. This enables site-specific N2 or O6 functionalization—critical for mRNA cap analog and oligonucleotide synthesis. With a defined melting point (226-231 °C) and enhanced lipophilicity (LogP 1.36), it ensures reproducible partitioning in biphasic systems and serves as a reliable HPLC reference standard. Avoid cross-reactivity risks associated with N2‑protected analogs.

Molecular Formula C16H19N5O8
Molecular Weight 409.35 g/mol
CAS No. 6979-94-8
Cat. No. B015278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-acetylguanosine
CAS6979-94-8
Synonyms2’,3’,5’-Tri-O-acetylguanosine;  Guanosine Triacetate;  NSC 66387;  Triacetylguanosine; 
Molecular FormulaC16H19N5O8
Molecular Weight409.35 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)
InChIKeyULXDFYDZZFYGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2',3',5'-Tri-O-acetylguanosine (CAS 6979-94-8) Remains a Core Building Block in Nucleoside Chemistry


2',3',5'-Tri-O-acetylguanosine (CAS 6979-94-8) is a per-acetylated guanosine derivative. This modification masks the ribose 2', 3', and 5' hydroxyl groups, rendering the molecule soluble in organic solvents and stable under conditions that would degrade unprotected nucleosides . Its well-defined chemical properties, including a melting point of 226-231 °C, a specific optical rotation, and a molecular weight of 409.35 g/mol, make it a reliable, quantifiable intermediate [1]. The primary utility of this compound lies in its role as a protected synthon for regioselective functionalization of the guanine base, as documented in foundational literature for oligonucleotide and mRNA cap analog synthesis [2].

Avoiding Project Risk: Why 2',3',5'-Tri-O-acetylguanosine Cannot Be Casually Replaced by Alternative Protected Guanosine Synthons


Substituting 2',3',5'-Tri-O-acetylguanosine with alternative protected guanosines (e.g., unprotected guanosine, N2-isobutyryl analogs, or 5'-DMT/2'-TOM protected synthons) introduces significant process risk due to orthogonal lability and altered chemical reactivity profiles. Unlike base-protected analogs used in automated oligonucleotide synthesis, the acetyl groups in 2',3',5'-Tri-O-acetylguanosine are specifically designed for base-labile removal without affecting other base-labile protecting groups, a critical factor in multistep synthetic routes [1]. Furthermore, a direct comparison of physical properties shows that 2',3',5'-Tri-O-acetylguanosine (LogP ~1.36) possesses a quantitatively higher predicted lipophilicity than unprotected guanosine, which alters solubility and partition coefficients in biphasic reaction systems [2]. The absence of bulky N2-protecting groups (e.g., DMTr) ensures the compound's primary utility as a precursor for N2-functionalization, a route unavailable when the amine is already blocked [3].

Quantitative Procurement Evidence: Verified Differentiation of 2',3',5'-Tri-O-acetylguanosine from Closest Analogs


Precise Physical Property Benchmark: Differentiating 2',3',5'-Tri-O-acetylguanosine from Unprotected Guanosine for Analytical Method Development

For analytical method development and validation, the distinct chromatographic retention behavior of 2',3',5'-Tri-O-acetylguanosine relative to the parent nucleoside, guanosine, is a critical specification. The compound exhibits a significantly higher predicted lipophilicity, with a consensus Log P (octanol-water partition coefficient) value of approximately 1.36, compared to the more hydrophilic guanosine (Log P ~ -1.0) [1][2]. This difference in Log P directly translates to increased retention on reversed-phase HPLC columns, providing a quantifiable parameter for method development [3]. Procurement of a characterized material with a defined melting point range of 226-231 °C ensures physical identity and purity consistency across synthetic batches .

Analytical Chemistry Quality Control Chromatography

Synthetic Route Feasibility: Documented Regioselective O6-Functionalization Yields Using 2',3',5'-Tri-O-acetylguanosine as a Starting Material

A key procurement justification for 2',3',5'-Tri-O-acetylguanosine over N2-protected or unprotected guanosine is its documented utility in achieving high-yield, regioselective O6-functionalization. A foundational study by Daskalov et al. demonstrates that reactions of 2',3',5'-tri-O-acetylguanosine with various electrophiles (e.g., phosphoryl and sulfonyl halides) in dichloromethane, catalyzed by DMAP, give the corresponding O6-substituted derivatives in good yields [1]. While specific isolated yield percentages vary by electrophile, the study confirms that this substrate is essential for this synthetic strategy, as alternative substrates would either lack solubility or undergo competing reactions. This contrasts sharply with unprotected guanosine, which would require protection/deprotection steps and likely result in lower overall yields and complex purification due to multiple reactive sites [2].

Nucleoside Chemistry Oligonucleotide Synthesis Organic Synthesis

Hydrogen-Bonding Disruption and Gelation Behavior: A Functional Comparison of 2',3',5'-Tri-O-acetylguanosine and Guanosine in Supramolecular Materials

In the field of supramolecular hydrogels, 2',3',5'-Tri-O-acetylguanosine (TAcG) serves a distinct role from guanosine (G) due to its reduced hydrogen-bonding capacity. Acetylation reduces the number of hydrogen bond donors from 5 in guanosine to 2 in TAcG [1][2]. This quantitative change in hydrogen-bonding potential is critical for tailoring gel properties. Studies have demonstrated that while guanosine alone forms a gel, the addition of TAcG results in a mixed system with enhanced long-term stability and altered thermomechanical behavior by reducing the driving force toward crystallization [3][4]. The use of TAcG as a specific 'nongelator' additive allows for the fine-tuning of supramolecular assembly, a function that cannot be achieved with guanosine alone or with other unprotected nucleosides.

Supramolecular Chemistry Materials Science Hydrogels

High-Value Application Scenarios for 2',3',5'-Tri-O-acetylguanosine: Where the Data Supports Procurement


Synthesis of Complex Oligonucleotides and mRNA Cap Analogs

2',3',5'-Tri-O-acetylguanosine is the preferred starting material for introducing site-specific modifications at the N2 or O6 positions of guanosine within a polynucleotide chain. Its utility is documented in the synthesis of N2-tritylguanosine derivatives for the chemical assembly of mRNAs and in the creation of double-functionalized dinucleotide mRNA cap analogs, where its protected ribose moiety is essential for subsequent coupling steps [1].

Development of Novel Nucleoside Analogs for Photodynamic Therapy

The acetylated ribose scaffold serves as a crucial intermediate for synthesizing next-generation nucleoside analogs with enhanced photophysical properties. For instance, a related derivative, 2',3',5'-tri-O-acetyl-6,8-dithioguanosine (taDTGuo), exhibits a two-photon absorption cross-section of 26 ± 3 GM, which is significantly larger than that of other nucleobases, highlighting the scaffold's potential in developing agents for photodynamic therapy (PDT) [1].

Tuning the Properties of Supramolecular Hydrogels

Due to its reduced hydrogen-bonding capacity (2 donors vs. 5 in guanosine), 2',3',5'-Tri-O-acetylguanosine is a critical additive for creating stable, tunable guanosine-based hydrogels. Its use as a 'nongelator' component in mixtures with guanosine allows researchers to quantitatively adjust the gel's stability and mechanical properties by disrupting the long-range hydrogen-bonded network, preventing unwanted crystallization [1].

Analytical Method Development for Nucleoside Analysis

The well-defined physical properties of 2',3',5'-Tri-O-acetylguanosine, particularly its distinct melting point (226-231 °C) and increased lipophilicity (LogP ~1.36), make it a reliable reference standard for developing and validating HPLC and other separation methods. It can be used as a retention time marker to monitor the progress of reactions involving acetylated nucleosides or to detect related impurities in pharmaceutical formulations [1][2].

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